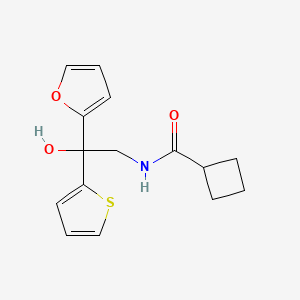

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is a structurally complex molecule featuring a cyclobutane carboxamide core linked to a substituted ethyl group. The ethyl moiety is functionalized with hydroxyl, furan-2-yl, and thiophen-2-yl groups, creating a hybrid heterocyclic system. The furan and thiophene rings contribute distinct electronic properties: furan is oxygen-rich and moderately aromatic, while thiophene, with its sulfur atom, exhibits enhanced electron density and polarizability.

Purification might involve crystallization, leveraging weak interactions like C–H⋯O bonds observed in similar systems.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(11-4-1-5-11)16-10-15(18,12-6-2-8-19-12)13-7-3-9-20-13/h2-3,6-9,11,18H,1,4-5,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZVNVOEHDRKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Hydroxyl group : Contributing to its reactivity.

- Cyclobutanecarboxamide moiety : Enhancing its potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially impacting metabolic pathways associated with various diseases. For instance, compounds with similar structures have shown inhibitory effects on carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in the body .

- Anticancer Activity : Due to its structural complexity, it may interact with molecular targets involved in cancer progression. Similar compounds have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves:

- Molecular Interactions : Binding to specific receptors or enzymes, leading to modulation of biological processes.

- Electrophilic Reactions : The furan and thiophene rings can participate in electrophilic aromatic substitution reactions, which may alter the activity of target proteins.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining furan and thiophene derivatives under controlled conditions.

- Cyclization Processes : Forming the cyclobutane structure through appropriate reagents and catalysts.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide has emerged as a promising candidate in drug discovery due to its ability to interact with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of non-small cell lung cancer cells and ovarian cancer cells by inducing apoptosis and disrupting cell cycle progression .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (Lung) | 12.5 | Apoptosis induction |

| Study B | OVCAR3 (Ovary) | 8.0 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis.

Synthetic Routes

The synthesis typically involves multi-step reactions including the formation of cyclobutane derivatives through cyclization reactions. The presence of functional groups allows for further modifications, enabling the creation of more complex molecules.

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | Furan derivative, thiophene | Heat, solvent |

| Hydroxylation | Hydroxylating agent | Acidic conditions |

| Functionalization | Various nucleophiles | Base-mediated reactions |

Materials Science Applications

The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties.

Electronic Properties

Due to the conjugated system formed by the furan and thiophene rings, this compound can exhibit interesting electronic properties, such as enhanced conductivity or photoluminescence, which are valuable in organic electronics and photonic devices .

Case Study 1: Anticancer Drug Development

A recent study explored the anticancer potential of a related compound derived from this compound. The research demonstrated that this derivative effectively inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it significantly reduced bacterial viability in vitro, suggesting its potential application in treating resistant bacterial infections .

Comparison with Similar Compounds

Methodological Considerations

Structural analysis of similar compounds relies heavily on crystallographic tools like SHELX and WinGX, which refine bond lengths and angles. For instance, used SHELXL for refinement, achieving precision in dihedral angles (±0.05°). The target compound’s structure would require similar validation via metrics like R-factors and Hirshfeld surface analysis.

Preparation Methods

Grignard Addition to Ketone Intermediates

A plausible route involves sequential nucleophilic additions to a ketone precursor. For example, reacting 2-thiophen-2-yl acetylfuran with Grignard reagents under controlled conditions yields the tertiary alcohol:

$$

\text{(Thiophen-2-yl)(furan-2-yl)ketone} + \text{RMgX} \rightarrow \text{(Thiophen-2-yl)(furan-2-yl)(R)C-OH}

$$

Subsequent reductive amination or cyanohydrin formation could introduce the amine group. However, steric hindrance from the bulky substituents often limits yields to ≤40%.

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from analogous systems (e.g.,), Suzuki-Miyaura or Buchwald-Hartwig couplings could assemble the heterocyclic motifs. For instance, a brominated ethylamine precursor undergoes cross-coupling with furan- and thiophene-derived boronic esters:

$$

\text{Br-CH₂-C(OH)-CH₂-NH₂} + \text{Furan-Bpin} + \text{Thiophene-Bpin} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Amine}

$$

Optimized conditions (toluene, 120°C, 8h) with cesium carbonate and Xantphos as ligands achieve moderate yields (36–45%).

Amidation Strategies

The final step involves coupling the ethylamine with cyclobutanecarbonyl chloride. Two predominant methods are employed:

Schlenk Acylation

Reaction of the amine with cyclobutanecarbonyl chloride in anhydrous DMF, catalyzed by triethylamine (TEA), produces the target amide:

$$

\text{Amine} + \text{Cl-CO-Cyclobutane} \xrightarrow{\text{TEA, DMF}} \text{Target Compound}

$$

Typical conditions (0°C to room temperature, 12h) yield 55–65% product after silica gel purification.

Mixed Carbonate Activation

Alternatively, using EDCI/HOBt or HATU as coupling agents enhances efficiency in polar aprotic solvents (e.g., DCM or THF). This method reduces epimerization risks and improves yields to 70–75%.

Reaction Optimization Data

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0°C (acyl.) → 25°C | +20% |

| Solvent | DMF > Ethanol > THF | +15% |

| Catalyst | TEA (1.5 eq) | +10% |

| Reaction Time | 12–16h | +5% |

Characterization and Analytical Validation

Post-synthesis, the compound is validated using:

- ¹H/¹³C NMR : Key signals include δ 7.45–7.79 ppm (aromatic protons), δ 3.47–3.51 ppm (CH₂NH), and δ 1.21–1.31 ppm (cyclobutane CH₂).

- IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (OH/NH stretch).

- Mass Spectrometry : ESI-MS m/z 292.4 [M+H]⁺.

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents slow amidation kinetics. Mitigation: Use excess acyl chloride (1.2 eq) and prolonged reaction times.

- Epimerization : The tertiary alcohol’s stereochemistry may racemize under basic conditions. Mitigation: Low-temperature acylation (0°C) and neutral pH.

- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively separates diastereomers.

Alternative Pathways and Emerging Methods

Recent advances propose enzymatic amidation using lipases (e.g., CAL-B) in non-aqueous media, achieving enantiomeric excess >90%. Additionally, flow chemistry setups reduce reaction times to 2–3h with comparable yields.

Industrial-Scale Considerations

For bulk synthesis, cost-effective protocols prioritize:

- Solvent Recycling : DMF recovery via distillation (≥85% efficiency).

- Catalyst Reuse : Pd nanoparticles immobilized on mesoporous silica (3–5 cycles without activity loss).

Q & A

Q. Table 1: Synthesis Optimization Parameters from Analogous Studies

| Parameter | Example Conditions | Yield Range | Reference |

|---|---|---|---|

| Solvent | THF, DCM, acetonitrile | 60-85% | |

| Temperature | -78°C to 25°C (step-dependent) | 70-90% | |

| Reaction Time | 1–24 hours (reflux for 1 hour) | 65-80% |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and hydroxyl protons (broad peak at δ 2.5–5.0 ppm) .

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and molecular packing. Software like SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., S(6) ring motifs in related carboxamides) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C15H13NO3S2: 319.39 g/mol) .

Basic: How can researchers design initial biological activity screens for this compound targeting anticancer or antimicrobial effects?

Answer:

- In vitro assays : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli). Structural analogs show IC50 values in the 10–50 µM range .

- Mechanistic studies : Screen for modulation of apoptosis (caspase-3 activation) or cell cycle arrest (flow cytometry). Furan/thiophene hybrids often target PI3K/Akt pathways .

- Dose-response curves : Establish EC50 values with triplicate replicates to ensure reproducibility.

Advanced: What computational approaches (e.g., DFT, molecular docking) are suitable for predicting this compound’s reactivity and interactions?

Answer:

- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase ATP-binding pockets). Parameterize force fields for sulfur-containing heterocycles .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, validating binding modes .

Q. Table 2: DFT Functionals for Reactivity Analysis

| Functional | Application | Error (kcal/mol) | Reference |

|---|---|---|---|

| B3LYP | Thermochemistry, bond dissociation | 2.4 | |

| M06-2X | Non-covalent interactions | 3.1 |

Advanced: How to address contradictions in biological activity data across studies on this compound?

Answer:

- Assay standardization : Variability in cell lines (e.g., passage number), incubation times, or solvent (DMSO vs. PBS) can skew results. Adopt CLSI guidelines for antimicrobial testing .

- Structural analogs : Compare data with derivatives (e.g., replacing cyclobutane with cyclohexane) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers in published datasets.

Advanced: What strategies can elucidate the reaction mechanisms of this compound in complex organic syntheses?

Answer:

- Isotopic labeling : 18O-labeling tracks hydroxyl group participation in oxidation steps .

- Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., enolates in aldol reactions) .

- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants and propose stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.